Methyl 1-Boc-4-nitropyrazole-3-carboxylate
Overview
Description
Methyl 1-Boc-4-nitropyrazole-3-carboxylate is a chemical compound with the molecular formula C10H13N3O6 and a molecular weight of 271.23 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl ester group.
Preparation Methods
The synthesis of Methyl 1-Boc-4-nitropyrazole-3-carboxylate typically involves the reaction of 4-nitropyrazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Methyl 1-Boc-4-nitropyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, trifluoroacetic acid, and sodium hydroxide. Major products formed from these reactions include the corresponding amine, free carboxylic acid, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Methyl 1-Boc-4-nitropyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-4-nitropyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Methyl 1-Boc-4-nitropyrazole-3-carboxylate can be compared with other similar compounds such as:
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: This compound lacks the Boc protecting group and has different reactivity and applications.
Methyl 1-Methyl-4-nitropyrazole-3-carboxylate: This compound has a methyl group instead of the Boc group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-nitropyrazole-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMMDJIBFZZNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160480 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-62-9 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923283-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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